molecular formula C24H17N3O4S B15028186 ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B15028186
M. Wt: 443.5 g/mol
InChI Key: XJTHNGWBKGBKEO-ZHZULCJRSA-N
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Description

ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of triazole, thiazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their integration into the furan and benzoate structures.

    Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Integration into Furan and Benzoate Structures: The final steps involve the coupling of the triazole-thiazole intermediate with furan and benzoate moieties through esterification and other condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other compounds that contain triazole, thiazole, or furan rings:

    Triazole Compounds: These include fluconazole and voriconazole, which are used as antifungal agents.

    Thiazole Compounds: Examples include thiamine (vitamin B1) and ritonavir, an antiretroviral drug.

    Furan Compounds: Furan derivatives are used in various applications, including pharmaceuticals and materials science.

The uniqueness of ETHYL 4-(5-{[(5Z)-6-OXO-2-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its combination of these three rings, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H17N3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H17N3O4S/c1-2-30-23(29)17-10-8-15(9-11-17)19-13-12-18(31-19)14-20-22(28)27-24(32-20)25-21(26-27)16-6-4-3-5-7-16/h3-14H,2H2,1H3/b20-14-

InChI Key

XJTHNGWBKGBKEO-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3

Origin of Product

United States

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